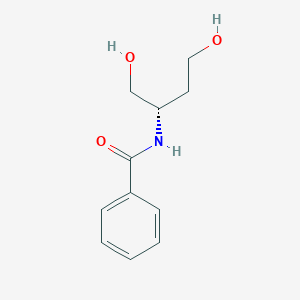

3-Methylisonicotinamide

Vue d'ensemble

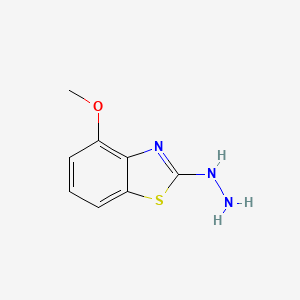

Description

3-Methylisonicotinamide (3-MI) is a derivative of nicotinic acid (NA) and is a promising compound for the development of new drugs and other biotechnological applications. 3-MI is a small molecule that can be easily synthesized and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

- Applications : Researchers explore its potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

- Applications : Scientists investigate its role in cancer therapy, especially against specific tumor types .

- Applications : Researchers study its ability to chelate metals, potentially aiding in metal detoxification or as a contrast agent in imaging techniques .

- Applications : Investigations focus on neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Properties

Anticancer Activity

Metal Chelation

Neuroprotective Effects

Antibacterial Properties

Metabolic Disorders

These applications highlight the diverse potential of 3-Methylisonicotinamide in various scientific fields. Keep in mind that ongoing research may uncover additional uses for this compound. If you need further details or have any other questions, feel free to ask! 😊 .

Mécanisme D'action

Target of Action

3-Methylisonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 It’s known that nicotinamide, the parent compound, plays a significant role as a component of the coenzyme nad .

Mode of Action

It’s known that nicotinamide, the parent compound, is involved in the prevention and/or cure of blacktongue and pellagra . It’s also known that a significant number of protein interactions are frequently formed between globular domains and short linear peptide motifs (DMI) .

Biochemical Pathways

It’s known that all components of vitamin b3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H) and are involved in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

Pharmacokinetics

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

It’s known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

Action Environment

Environmental factors can affect cellular epigenetics and, hence, human health . Epigenetic marks alter the spatial conformation of chromatin to regulate gene expression. Environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . Therefore, these factors could potentially influence the action, efficacy, and stability of 3-Methylisonicotinamide.

Propriétés

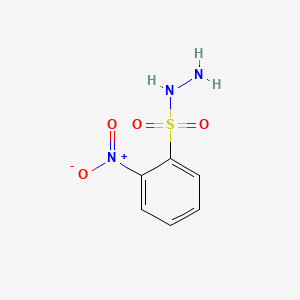

IUPAC Name |

3-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDMUIQZTHZWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376256 | |

| Record name | 3-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylisonicotinamide | |

CAS RN |

251101-36-7 | |

| Record name | 3-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)